molecular formula C20H17BrFNO4S B2746922 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946366-98-9

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B2746922
CAS No.: 946366-98-9
M. Wt: 466.32
InChI Key: QMZLMKMSTWZLQD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para position. The sulfonamide group is linked to a 4-fluoro-3-methylbenzenesulfonyl moiety and a furan-2-yl ethyl chain.

Properties

IUPAC Name

4-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZLMKMSTWZLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the benzamide structure.

    Sulfonylation: Addition of the sulfonyl group to the 4-fluoro-3-methylphenyl moiety.

    Coupling Reaction: Combining the intermediate compounds under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Bromo-N-(2-Nitrophenyl)benzamide

  • Structural Differences : Replaces the sulfonamide-furan-ethyl group with a 2-nitrophenyl substituent .
  • Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with nitro groups influencing hydrogen bonding (N–H⋯O) and halogen interactions (Br⋯O) .

4-Bromo-N-(2-Chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structural Differences : Contains a trifluoropropyl ether and additional fluorine atoms, enhancing metabolic stability and lipophilicity .
  • Synthesis : High yield (90%) via coupling of benzoyl chloride with substituted anilines, indicating robust synthetic routes compared to the target compound’s sulfonylation steps .
  • Applications : Fluorine-rich analogs are often explored in drug development for improved pharmacokinetics.

4-Bromo-N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]benzamide (BH37053)

  • Structural Differences: Substitutes the benzenesulfonyl group with a dimethylamino group, reducing polarity .
  • Molecular Weight : 337.21 g/mol (lighter than the target compound due to the absence of sulfonyl and methyl-fluorophenyl groups) .
  • Electronic Effects: The dimethylamino group may alter electron distribution, affecting binding interactions in biological systems.

4-Bromo-N-(4-Methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structural Differences : Incorporates a methoxy group at the para position of the nitro-substituted phenyl ring .

Key Comparative Data

Property Target Compound 4-Bromo-N-(2-nitrophenyl)benzamide BH37053 Trifluoropropyl Analogs
Molecular Weight (g/mol) Not provided ~335 (estimated) 337.21 ~424 (MS data)
Functional Groups Sulfonyl, Furan Nitrophenyl Dimethylamino Trifluoropropyl, Fluoro
Synthetic Yield Not reported Not specified Not reported 90–92%
Biological Activity Unknown Antibacterial/antifungal Unknown Likely enhanced stability
Crystallography Not reported Two molecules/asymmetric unit Not reported High-resolution data

Discussion of Structural and Functional Implications

  • Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may improve solubility compared to nitro-substituted analogs, which rely on halogen bonding (Br⋯O) for crystal packing .
  • Furan vs.

Biological Activity

4-Bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a bromine atom, a sulfonyl group, and a furan ring, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C20H17BrFNO4SC_{20}H_{17}BrFNO_4S, with a molecular weight of approximately 447.5 g/mol. The compound's structure can be represented using various chemical notations, including InChI and SMILES formats.

PropertyValue
Molecular FormulaC20H17BrFNO4S
Molecular Weight447.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H17BrFNO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)

The mechanism of action of this compound involves its potential interactions with specific enzymes and receptors. Compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by modulating biochemical pathways through enzyme inhibition or receptor binding. Research indicates that this compound may affect signaling pathways associated with cancer progression and inflammation.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, compounds containing sulfonamide and furan moieties have demonstrated significant cytotoxic effects against various cancer cell lines. These studies suggest that the compound may induce apoptosis in tumor cells through mechanisms such as DNA damage and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that similar benzamide derivatives can suppress the expression of inflammatory mediators, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of sulfonamide derivatives on glioblastoma cells showed that compounds with similar structural features exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.
    • Cell Lines Tested : U87MG (human glioblastoma), MCF7 (breast cancer).
    • Findings : Significant reduction in cell viability was observed at low concentrations.
  • In Vivo Studies : In vivo biodistribution studies using radiolabeled analogs demonstrated rapid clearance from circulation and preferential accumulation in tumor tissues, supporting the potential for targeted cancer therapy.

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